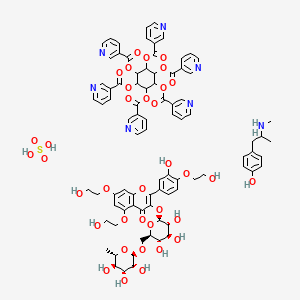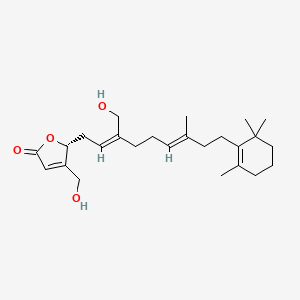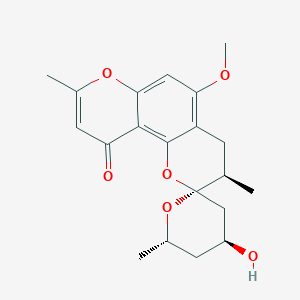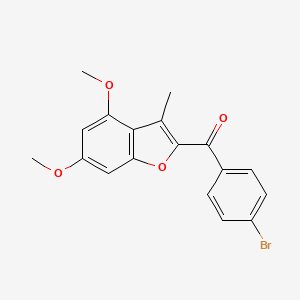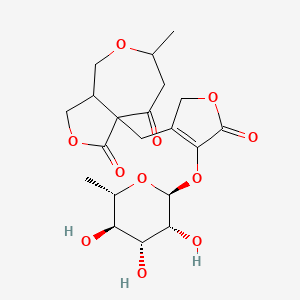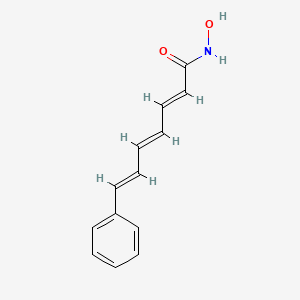
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CG-1521 is an enamide resulting from the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine. It is an inhibitor of histone deacetylase (HDAC) which exhibits anticancer properties. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a monocarboxylic acid amide and an enamide.
Applications De Recherche Scientifique
1. Inhibition of Human Histone Deacetylase
N-hydroxy-3-phenyl-2-propenamides, structurally related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been identified as potent inhibitors of human histone deacetylase (HDAC). These compounds have shown significant enzyme inhibition, leading to cell growth inhibition in human carcinoma cell lines. Particularly, a compound from this series exhibited notable in vivo antitumor activity in colon and lung tumor models, prompting its entry into human clinical trials (Remiszewski et al., 2003).
2. Analytical Characterization and Potential Medicinal Applications
The analytical characterization of N,N-dialkylated tryptamines, which include derivatives structurally similar to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, has been detailed. These compounds have found applications in various multidisciplinary research areas, including their potential medicinal use. The extensive characterization provides valuable information for research communities exploring the clinical and non-clinical applications of these substances (Brandt et al., 2017).
3. Anti-inflammatory Properties
Compounds structurally related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, specifically diarylheptanoids isolated from Curcuma comosa, have shown potent anti-inflammatory activities. These activities were demonstrated by the inhibition of lipopolysaccharide-induced nitric oxide production in macrophage RAW 264.7 cells (Sornkaew et al., 2015).
4. Solvatochromic Behavior and Potential Nonlinear Optical Applications
The solvatochromic behavior and crystal structure studies of compounds closely related to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been reported. These compounds, due to their donor-acceptor structures, are proposed for use in nonlinear optical materials, although their crystallization in centrosymmetric space groups may limit this application (Bogdanov et al., 2019).
5. Estrogenic Activity and Phytoestrogen Properties
Diarylheptanoids, structurally akin to 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-, have been isolated from Curcuma comosa and shown to exhibit estrogenic-like transcriptional activity. This indicates their potential as phytoestrogens, compounds that mimic the action of the estrogen hormone, with applications in hormone-related therapies (Suksamrarn et al., 2008).
Propriétés
Numéro CAS |
674767-29-4 |
|---|---|
Nom du produit |
2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |
InChI |
InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |
Clé InChI |
DBBYYRWVNDQECM-CDWOPPGASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |
Synonymes |
7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



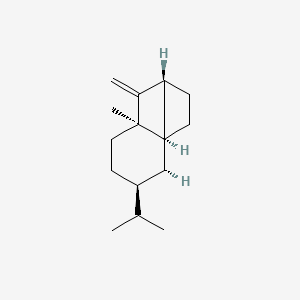
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)

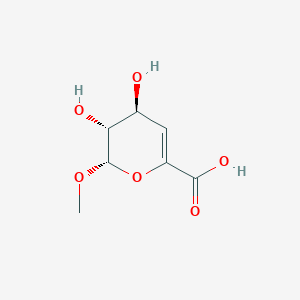
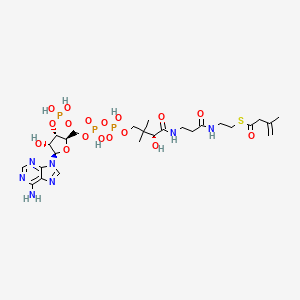
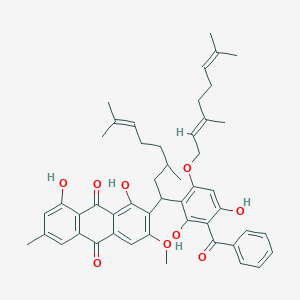
![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyoxan-2-yl]oxy-3-hydroxyphenyl]prop-2-enoate](/img/structure/B1246793.png)
